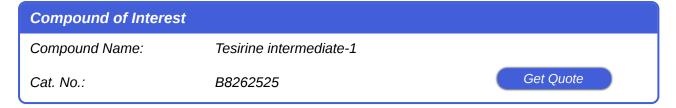


Application Notes and Protocols: Synthesis of a Key Tesirine Intermediate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a critical intermediate in the production of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer used as a payload in antibody-drug conjugates (ADCs). The information presented is collated from peer-reviewed scientific literature on the scale-up synthesis of Tesirine.

Introduction

Tesirine (SG3249) is a key component of several clinical-stage ADCs, valued for its potent antitumor activity.[1][2][3][4][5][6][7][8] Its complex molecular structure necessitates a multi-step, convergent synthetic route.[2][4] This document focuses on the preparation of a pivotal monomeric intermediate, referred to herein as Intermediate A, which forms a core building block of the Tesirine molecule. Understanding the reaction conditions for producing this and other intermediates is crucial for the efficient and scalable manufacturing of this important ADC payload.

Reaction: Formation of Intermediate A (A C-ring fragment)

The synthesis of Tesirine involves the parallel preparation of different fragments of the molecule, which are later combined.[4] The protocol detailed below describes the synthesis of a key C-ring fragment, which is an early-stage intermediate in the overall synthetic pathway.



Reaction Scheme:

A simplified representation of the reaction to form a protected C-ring intermediate is described in the literature. The synthesis starts from commercially available L-hydroxyproline.[2]

Data Presentation: Reaction Conditions for Intermediate A Synthesis

The following table summarizes the quantitative data and key parameters for the synthesis of a representative Tesirine intermediate.



Parameter	Condition	Notes
Starting Material	L-hydroxyproline	A readily available amino acid.
Key Reagents	- Di-tert-butyl dicarbonate (Boc ₂ O)	For the protection of the amine group.
- Benzyl bromide (BnBr)	For the protection of the carboxylic acid.	
- Dess-Martin periodinane (DMP)	For the oxidation of the secondary alcohol to a ketone.	
- (Methoxymethyl)triphenylphos phonium chloride	For the Wittig olefination to introduce an exocyclic methylene group.	_
Solvents	- Dichloromethane (DCM)	A common solvent for many of the reaction steps.
- Tetrahydrofuran (THF)	Used in the Wittig reaction.	
Temperature	- Room Temperature (RT) to 0 °C	Varies depending on the specific step. For example, the Boc protection is typically carried out at RT, while the oxidation with DMP is often performed at 0°C to RT.
Reaction Time	2 - 12 hours	Dependent on the specific transformation. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up & Purification	- Aqueous work-up	To remove inorganic byproducts and water-soluble impurities.
- Column Chromatography	On silica gel to isolate the pure product.	



Overall Yield	Not explicitly stated for a single "Intermediate-1" but the multi- step synthesis of a key intermediate (compound 19 in one publication) from vanillin is 8.2% over 10 steps, and from trans-4-hydroxy-L-proline is 25% over 5 steps.[9] The overall yield for the entire 34-step synthesis of Tesirine was 2.2%.[9]
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Experimental Protocol: Synthesis of a C-Ring Intermediate

The following is a representative, multi-step protocol for the synthesis of a key C-ring intermediate based on methodologies described in the scientific literature.[2]

Step 1: Protection of L-hydroxyproline

- To a solution of L-hydroxyproline in a mixture of dioxane and water, add sodium carbonate.
- Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Acidify the mixture with a cold aqueous solution of potassium bisulfate.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Benzyl Ester Formation

- Dissolve the Boc-protected intermediate in anhydrous N,N-dimethylformamide (DMF).
- Add potassium carbonate and benzyl bromide (BnBr).



- Stir the mixture at room temperature for 12 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the benzyl ester.

Step 3: Oxidation to Ketone

- Dissolve the benzyl ester intermediate in anhydrous dichloromethane (DCM).
- Add Dess-Martin periodinane (DMP) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
- Separate the layers and extract the aqueous layer with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography to yield the ketone.

Step 4: Wittig Olefination

- Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) at 0 °C.
- Add a strong base such as potassium tert-butoxide and stir for 30 minutes.
- Add a solution of the ketone intermediate in THF dropwise.
- Stir the reaction at room temperature for 4 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.



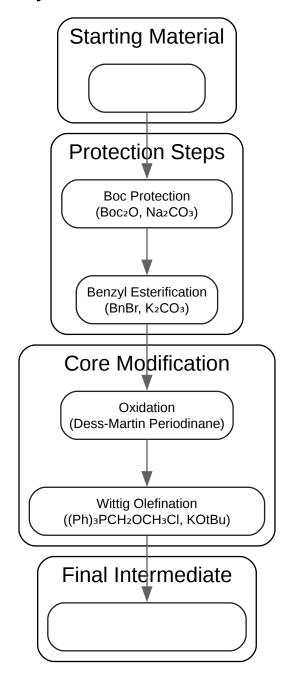
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to afford the desired C-ring intermediate with an exocyclic methylene group.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the C-ring intermediate.



Workflow for the Synthesis of a Tesirine C-Ring Intermediate



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Caption: A flowchart illustrating the key synthetic transformations from L-hydroxyproline to a protected C-ring intermediate of Tesirine.

Disclaimer: This protocol is intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety protocols. The



synthesis of potent cytotoxic compounds like Tesirine and its intermediates should only be performed in appropriate facilities with all necessary safety precautions.

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